molecular formula C15H17N3O2 B229655 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine

2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine

Cat. No. B229655
M. Wt: 271.31 g/mol
InChI Key: PCEOEAHRHOFKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine (MNBAEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the development of diseases. For example, 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has several advantages and limitations for lab experiments. One of the major advantages is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. However, one of the limitations is that it is a relatively new compound, and there is limited information available on its properties and potential applications.

Future Directions

There are several future directions for research on 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine. One of the major areas of research is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to have potential as a therapeutic agent for these diseases, and further research is needed to determine its effectiveness in clinical trials. Another area of research is the development of new methods for synthesizing 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine, which may help to improve its properties and increase its potential applications.
In conclusion, 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases, and further research is needed to determine its effectiveness in clinical trials. The development of new methods for synthesizing 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine may also help to improve its properties and increase its potential applications.

Scientific Research Applications

2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-methyl-N-[(3-nitrophenyl)methyl]-2-pyridin-2-ylethanamine

InChI

InChI=1S/C15H17N3O2/c1-17(10-8-14-6-2-3-9-16-14)12-13-5-4-7-15(11-13)18(19)20/h2-7,9,11H,8,10,12H2,1H3

InChI Key

PCEOEAHRHOFKFJ-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.8 g of 3-nitrobenzyl chloride in 25 ml of methanol are slowly added dropwise to a solution of 5.4 g of 2-(2-methylaminoethyl)pyridine in 20 ml of methanol at 40° C. 15 ml of triethylamine in 15 ml of methanol are subsequently added, and the mixture is stirred for 15 hours at 40° C. After removal of the solvent by evaporation in vacuo, the residue is taken up in 300 ml of water and extracted three times with dichloromethane. After drying over sodium sulphate, the dichloromethane is evaporated in vacuo and the residue is chromatographed on silica gel (eluent: dichloromethane/methanol 100:5).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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